Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate is an organic compound often utilized in the fields of medicinal chemistry and biochemistry. It features both amino and hydroxyl functionalities, making it a versatile molecule for various synthetic and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate typically involves multiple steps, beginning with the preparation of the amino alcohol intermediate
Industrial Production Methods: Industrially, this compound is produced using scalable processes involving selective protection and deprotection strategies, efficient hydroxylation methods, and high-purity reagents to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxidation of this compound can lead to the formation of corresponding ketones and carboxylic acids.
Reduction: Reduction reactions often target the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions may occur at the amino or hydroxyl functionalities.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Benzyl 3-(benzyloxycarbonylamino)-2-oxopropanoate.
Reduction: Benzyl 3-(benzyloxycarbonylaminoamino)propanoate.
Substitution: Derivatives with altered substituents on the amino or hydroxyl groups.
Scientific Research Applications
Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate is invaluable in various scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Serves as a building block for peptide synthesis.
Industry: Employed in the development of polymers and biocompatible materials.
Mechanism of Action
The compound operates primarily through the formation of stable intermediates and conjugates in biochemical pathways. Its reactive amino and hydroxyl groups allow it to interact with enzymes and other molecular targets, modulating biological activity. The benzyloxycarbonyl group serves as a protective moiety that can be selectively removed under specific conditions, revealing the active amino groups.
Comparison with Similar Compounds
Benzyl 3-amino-2-hydroxypropanoate
Benzyl 3-({[(methyl)carbonyl]amino}amino)-2-hydroxypropanoate
Benzyl 3-({[(methoxy)carbonyl]amino}amino)-2-hydroxypropanoate
Each of these compounds offers variations in their functional groups, impacting their chemical behavior and applications.
Feel free to ask for more details on any of these sections!
Properties
IUPAC Name |
benzyl 2-hydroxy-3-(2-phenylmethoxycarbonylhydrazinyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-16(17(22)24-12-14-7-3-1-4-8-14)11-19-20-18(23)25-13-15-9-5-2-6-10-15/h1-10,16,19,21H,11-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNMUJGEKQCRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CNNC(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.